molecular formula C15H13B B3314920 3-(4-Biphenyl)-2-bromo-1-propene CAS No. 951890-17-8

3-(4-Biphenyl)-2-bromo-1-propene

Cat. No. B3314920
CAS RN: 951890-17-8
M. Wt: 273.17 g/mol
InChI Key: VRVKWVIFXGPTPE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 299-305°C .

Scientific Research Applications

Polymer Synthesis and Molecular Control

  • Controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator using specific catalysts demonstrates complete control over P3HT polymerization, highlighting the importance of molecular weight and polydispersity control in polymer science (Bronstein & Luscombe, 2009).
  • The mechanism of chain-growth polymerization for creating well-defined poly(3-hexylthiophene) with low polydispersity and controlled molecular weight via nickel-catalyzed processes has been elucidated, providing insights into precision polymer synthesis (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Optical and Photophysical Properties

  • Postfunctionalization of P3HT allows systematic study of functional groups on optical properties, revealing how different substituents affect fluorescence yield and solid-state emission, enhancing understanding of steric effects on polymer photophysics (Li, Vamvounis, & Holdcroft, 2002).

Synthetic Methodologies

  • Development of new synthetic routes for producing functionalized molecules, demonstrating the versatility of bromo-substituted compounds in organic synthesis and materials science (Zi, 2000).
  • Exploration of regiochemistry in nucleophilic attack on halo pi-allyl complexes, contributing to the understanding of reaction mechanisms and the influence of nucleophiles and catalysts on regioselectivity (Organ, Arvanitis, & Hynes, 2003).

Material Science and Photovoltaics

  • The synthesis of donor-acceptor diblock copolymers via two distinct polymerizations using a single catalyst, advancing the design of materials for organic photovoltaic applications by enabling control over block copolymer composition and molecular weight (Ono, Todd, Hu, Vanden Bout, & Bielawski, 2014).

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVKWVIFXGPTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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